molecular formula C22H26ClN3O2S B1224331 2-[1-(4-tert-butylphenyl)sulfonyl-4-piperidinyl]-6-chloro-1H-benzimidazole

2-[1-(4-tert-butylphenyl)sulfonyl-4-piperidinyl]-6-chloro-1H-benzimidazole

Cat. No. B1224331
M. Wt: 432 g/mol
InChI Key: GNZOGHIBRLASHC-UHFFFAOYSA-N
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Description

2-[1-(4-tert-butylphenyl)sulfonyl-4-piperidinyl]-6-chloro-1H-benzimidazole is a sulfonamide.

Scientific Research Applications

  • Crystal Structures and Arylsulfonylation Products : Research by Okmanov et al. (2022) investigated the crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles, which include compounds similar to 2-[1-(4-tert-butylphenyl)sulfonyl-4-piperidinyl]-6-chloro-1H-benzimidazole. The study found differences in the arrangement of the planar benzimidazole and arylsulfonyl fragments in these structures, with the formation of weak C—H...O hydrogen-bonding interactions being characteristic (Okmanov et al., 2022).

  • Synthesis and Crystal Structure Analysis : Abdireymov et al. (2011) synthesized a related compound, 1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole, and analyzed its crystal structure. The benzimidazole and benzene rings in this compound form a significant dihedral angle, and the study highlighted the weak intermolecular C—H⋯O hydrogen bonds that link the molecules into chains (Abdireymov et al., 2011).

  • Pharmacologically Active Compounds Research : Zhukovskaya et al. (2017) conducted experimental studies on dialkylaminobenzimidazoles, which are chemically related to the compound . The research identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activity, providing insights into the broader pharmacological applications of benzimidazole derivatives (Zhukovskaya et al., 2017).

  • Antimicrobial Activity of Metal Complexes : Ashraf et al. (2016) studied the antimicrobial activity of benzimidazole-derived sulfonamide and its metal complexes. This research is relevant as it highlights the potential antimicrobial applications of benzimidazole derivatives and their complexes (Ashraf et al., 2016).

  • Synthesis and Antifungal Screening : Gadhave et al. (2012) focused on the synthesis and antifungal screening of novel benzimidazole derivatives, which is pertinent to understanding the antifungal potential of compounds like 2-[1-(4-tert-butylphenyl)sulfonyl-4-piperidinyl]-6-chloro-1H-benzimidazole (Gadhave et al., 2012).

properties

Product Name

2-[1-(4-tert-butylphenyl)sulfonyl-4-piperidinyl]-6-chloro-1H-benzimidazole

Molecular Formula

C22H26ClN3O2S

Molecular Weight

432 g/mol

IUPAC Name

2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-6-chloro-1H-benzimidazole

InChI

InChI=1S/C22H26ClN3O2S/c1-22(2,3)16-4-7-18(8-5-16)29(27,28)26-12-10-15(11-13-26)21-24-19-9-6-17(23)14-20(19)25-21/h4-9,14-15H,10-13H2,1-3H3,(H,24,25)

InChI Key

GNZOGHIBRLASHC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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